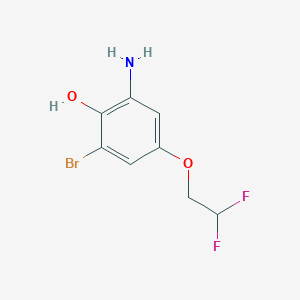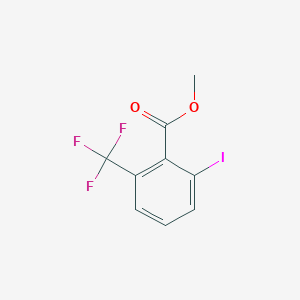
1-Bromo-2-chloro-3,5,6-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3,5,6-trifluorobenzene is an organic compound with the molecular formula C6HBrClF3 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3,5,6-trifluorobenzene can be synthesized through several methods. One common approach involves the halogenation of a precursor compound, such as 1,2,4,5-tetrafluorobenzene, using bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with bromine and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control over reaction parameters ensures consistent quality and high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield partially or fully dehalogenated products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzenes and partially reduced intermediates.
Scientific Research Applications
1-Bromo-2-chloro-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3,5,6-trifluorobenzene depends on its specific application. In chemical reactions, the presence of multiple halogens on the benzene ring influences the compound’s reactivity and selectivity. The electron-withdrawing effects of the halogens can stabilize certain intermediates, facilitating specific reaction pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-3,4,5-trifluorobenzene
- 1-Bromo-2,3,5-trifluorobenzene
- 1,3-Dichloro-2,4,6-trifluorobenzene
Uniqueness
1-Bromo-2-chloro-3,5,6-trifluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications. The combination of bromine, chlorine, and fluorine atoms provides a balance of steric and electronic effects, which can be leveraged in various synthetic and industrial processes.
Properties
Molecular Formula |
C6HBrClF3 |
|---|---|
Molecular Weight |
245.42 g/mol |
IUPAC Name |
3-bromo-2-chloro-1,4,5-trifluorobenzene |
InChI |
InChI=1S/C6HBrClF3/c7-4-5(8)2(9)1-3(10)6(4)11/h1H |
InChI Key |
MZLSCHCDTSLIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
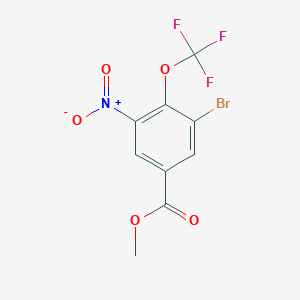
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
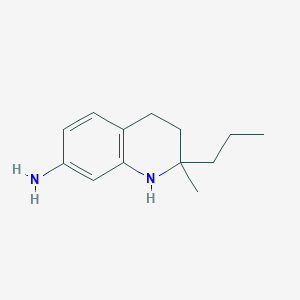
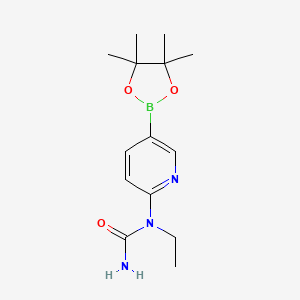
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
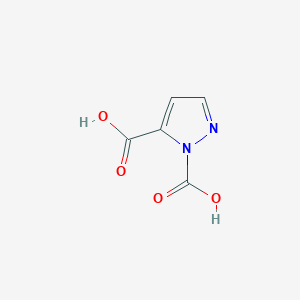
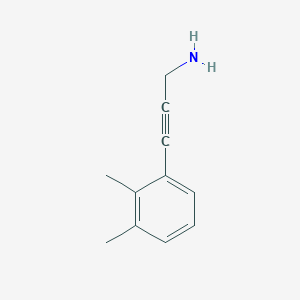
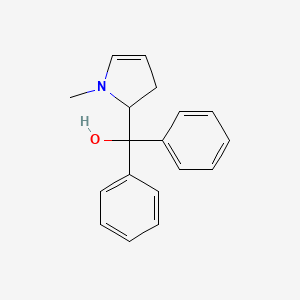
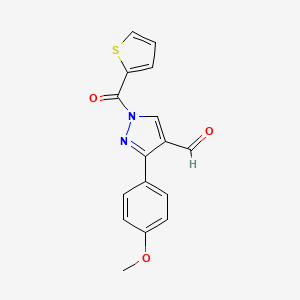
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
